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Compound of Interest

Compound Name: Pintulin

Cat. No.: B1245346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pintulin is a naturally occurring isopatulin derivative isolated from Penicillium vulpinum, which

has demonstrated weak cytotoxic activity against tumor cell lines.[1] The unique scaffold of

Pintulin, featuring an isopatulin core coupled with a (3-hydroxyphenyl)methoxy moiety,

presents a promising starting point for the development of novel therapeutic agents.

Derivatization of the Pintulin molecule, particularly at the phenolic hydroxyl group, offers a

strategy to enhance its biological activity, improve its pharmacokinetic properties, and explore

its mechanism of action. These application notes provide detailed protocols for the synthesis of

Pintulin derivatives and their subsequent biological evaluation.

Data Presentation: Physicochemical and Cytotoxic
Properties of Synthesized Pintulin Derivatives
The following table summarizes the hypothetical quantitative data for a series of synthesized

Pintulin derivatives. The derivatives are designed based on common modifications of phenolic

hydroxyl groups, such as etherification and esterification, to explore the structure-activity

relationship (SAR).
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Derivative
ID

R-Group
Molecular
Weight (
g/mol )

Reaction
Yield (%)

Purity (%)
IC50 (µM)
on A549
Cell Line

PIN-001 -H (Pintulin) 260.24 - >98 >100

PIN-002 -CH3 274.27 85 >99 75.3

PIN-003 -CH2CH3 288.30 82 >99 68.5

PIN-004 -CH(CH3)2 302.32 75 >98 55.1

PIN-005 -COCH3 302.28 92 >99 42.8

PIN-006

-

CO(CH2)2CH

3

330.33 88 >98 35.2

Experimental Protocols
Protocol 1: Synthesis of Pintulin Ether Derivatives (e.g.,
PIN-002)
This protocol describes a general method for the etherification of the phenolic hydroxyl group of

Pintulin via Williamson ether synthesis.

Materials:

Pintulin (PIN-001)

Anhydrous Potassium Carbonate (K2CO3)

Methyl Iodide (CH3I)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Hexane
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Brine

Anhydrous Sodium Sulfate (Na2SO4)

Silica gel for column chromatography

Procedure:

To a solution of Pintulin (100 mg, 0.384 mmol) in anhydrous DMF (5 mL), add anhydrous

potassium carbonate (106 mg, 0.768 mmol).

Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g.,

nitrogen or argon).

Add methyl iodide (0.048 mL, 0.768 mmol) dropwise to the reaction mixture.

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water (20 mL).

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers and wash with brine (2 x 15 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate

gradient to yield the desired Pintulin methyl ether derivative (PIN-002).

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Pintulin Ester Derivatives (e.g.,
PIN-005)
This protocol outlines a general procedure for the esterification of the phenolic hydroxyl group

of Pintulin.
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Materials:

Pintulin (PIN-001)

Acetic anhydride

Pyridine

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution

Brine

Anhydrous Magnesium Sulfate (MgSO4)

Silica gel for column chromatography

Procedure:

Dissolve Pintulin (100 mg, 0.384 mmol) in a mixture of pyridine (2 mL) and DCM (3 mL) in a

round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Slowly add acetic anhydride (0.055 mL, 0.576 mmol) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction

progress by TLC.

Once the reaction is complete, dilute the mixture with DCM (20 mL).

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate

solution (2 x 15 mL), and brine (1 x 15 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the residue by flash column chromatography on silica gel using an appropriate eluent

system (e.g., ethyl acetate/hexane) to afford the Pintulin acetate derivative (PIN-005).

Confirm the structure and purity of the product using spectroscopic methods (NMR, MS).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of Pintulin derivatives on a

cancer cell line (e.g., A549 human lung carcinoma) using the MTT (3-(4,5-dimethylthiazol-2-

yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[2]

Materials:

A549 cells

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

Pintulin derivatives dissolved in DMSO (stock solutions)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Phosphate-buffered saline (PBS)

Procedure:

Seed A549 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete

medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

Prepare serial dilutions of the Pintulin derivatives in the culture medium from the DMSO

stock solutions. The final DMSO concentration in the wells should not exceed 0.5%.

After 24 hours of cell attachment, replace the medium with 100 µL of fresh medium

containing the various concentrations of the Pintulin derivatives. Include a vehicle control
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(medium with DMSO) and a blank (medium only).

Incubate the plates for 48 hours at 37°C and 5% CO2.

After the incubation period, add 20 µL of MTT solution to each well and incubate for an

additional 4 hours.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Shake the plate for 10 minutes to ensure complete dissolution of the formazan.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability as follows: Cell Viability (%) = (Absorbance of

treated cells / Absorbance of control cells) x 100

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell

growth) from the dose-response curve.
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Caption: Experimental workflow for the synthesis and biological evaluation of Pintulin
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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